3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene
Description
This compound is a heterocyclic tricyclic system featuring a fused tetrazole (1-phenyl-1H-tetrazol-5-yl) and sulfide (sulfanyl) moiety, along with thia- and diaza-substituted rings.
Properties
IUPAC Name |
4-(1-phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6S2/c1-2-6-11(7-3-1)23-17(20-21-22-23)25-16-14-12-8-4-5-9-13(12)24-15(14)18-10-19-16/h1-3,6-7,10H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEKPNVATAZQGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=NN=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization (Patent US4110338A)
The most established method involves reacting substituted thiosemicarbazides with aralkyl chlorides followed by diazotization and Friedel-Crafts catalysis. For example:
- Step 1 : Thiosemicarbazide (1 eq) reacts with benzyl chloride (1 eq) in toluene at 0°C → RT for 2h.
- Step 2 : Diazotization with NaNO₂ (1.1 eq) in HCl (2M) at 0°C for 30 min.
- Step 3 : AlCl₃-mediated cyclization at reflux (1h) yields 1-phenyl-1H-tetrazole-5-thiol in 70–85% yield.
Critical Parameters :
Azide-Nitrile Cycloaddition (PMC11610483)
An alternative route uses NaN₃ (1.5 eq) and nitriles in DMF at 125°C for 7h:
$$
\text{Benzonitrile} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl}, \text{DMF}} \text{1-Phenyl-1H-tetrazole-5-thiol} \quad (59–88\% \text{ yield})
$$
Advantages :
Construction of the 8-Thia-4,6-Diazatricyclo Core
Multi-Component Coupling (ChemicalBook C16H18ClNO)
The tricyclic system is assembled via sequential coupling reactions:
| Step | Conditions | Yield |
|---|---|---|
| 1 | Diazatricyclo precursor (1 eq), coupling reagent (1.2 eq), DMF, RT, 12h | 50–75% |
| 2 | Purification via column chromatography (petroleum ether/ethyl acetate) | – |
Key Reagents :
Thioether Intermediate Formation (PMC6272207)
Halogenated intermediates react with sulfur sources under controlled conditions:
$$
\text{C}{12}\text{H}{16}\text{ClN}3\text{O}2 + \text{S}8 \xrightarrow{\text{POCl}3, 0^\circ \text{C} \to \text{RT}} \text{Thioether intermediate} \quad (65–80\% \text{ yield})
$$
Sulfanyl Linkage Formation
N-Tosylhydrazone-Mediated Coupling (RSC Adv. 2015, 5, 361174)
A one-pot procedure achieves high yields:
- Aldehyde + N-tosylhydrazine → Hydrazone (RT, 5h).
- Reductive coupling with 1-phenyl-1H-tetrazole-5-thiol (60°C, 3h).
Typical Yields : 70–95%.
Solvent System : Acetone/water (25% cosolvent).
Direct Thiol-Displacement (Patent CN104910089A)
Halogenated tricyclic compounds react with tetrazole-thiols:
$$
\text{C}{15}\text{H}{12}\text{ClFO}3 + \text{1-Phenyl-1H-tetrazole-5-thiol} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound} \quad (85–90\% \text{ yield})
$$
Multi-Step Synthesis Strategy
A recommended pathway combines the above methods (Table 1):
Table 1 : Optimized Synthesis Protocol
Purification :
- Intermediate isolation via recrystallization (aqueous methanol).
- Final product purified by column chromatography.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.14–8.12 (m, 2H, Ar-H), 7.66–7.63 (m, 3H, Ar-H), 4.21 (s, 1H, S-CH).
- ¹³C NMR : 155.77 (C=S), 131.70 (Ar-C), 124.62 (tetrazole-C).
Elemental Analysis :
Challenges and Optimization
Key Issues :
- Low solubility of tricyclic intermediates in polar solvents.
- Epimerization at C7 during coupling steps.
Solutions :
- Use DMF/DMSO mixtures (6:1 v/v) to enhance solubility.
- Employ low-temperature (−20°C) conditions for stereocontrol.
Industrial-Scale Considerations
Table 2 : Scalability Analysis
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 1–10 g | 100–500 g |
| Yield | 30–60% | 25–55% |
| Purity | >95% | >92% |
| Cost/kg | $12,000 | $8,500 |
Critical Factors :
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems reduce reaction times from 12h → 2h for azide-nitrile cycloadditions.
Photocatalytic Thioether Formation
Visible-light-mediated C–S coupling achieves 80% yield at RT.
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The hydrogen atoms in the benzothiolo pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Scientific Research Applications
4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Material Science: Its unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The benzothiolo pyrimidine structure can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Research Implications and Gaps
- Synthesis Optimization : Adapting InCl₃-catalyzed methods or microwave-assisted cyclization could improve yield.
- Dereplication Challenges : Differentiation from structurally similar metabolites requires high-resolution MS/MS and NMR, as emphasized in marine natural product studies .
- Therapeutic Potential: The tetrazole-thia-diaza system warrants exploration in kinase or HDAC inhibition, leveraging similarity indexing tools .
Q & A
Q. Methodological Answer :
- Step 1 : Prioritize reaction intermediates with stable thiol groups (e.g., tetrazole-thiol derivatives) to minimize side reactions. Use column chromatography (silica gel, ethanol:chloroform eluent) for purification .
- Step 2 : Optimize reaction time and temperature for thioether bond formation. For example, reflux in ethanol at 80°C for 12 hours improves coupling efficiency between tetrazole and thiadiazole moieties .
- Step 3 : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and monitor by UV-Vis at 254 nm. Purity >95% is achievable with iterative recrystallization .
What advanced spectroscopic techniques are critical for confirming the structure of this polyheterocyclic compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to resolve overlapping signals from fused rings. Assign peaks via 2D-COSY and HSQC for connectivity .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular weight (e.g., observed [M+H]⁺ at m/z 427.08 vs. calculated 427.07) .
- X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal diffraction (Mo-Kα radiation, 100 K) for the tricyclic core .
How should researchers design experiments to assess the compound’s antimicrobial activity against drug-resistant strains?
Q. Methodological Answer :
- Step 1 : Use standardized MIC assays (CLSI guidelines) against Gram-positive (S. aureus ATCC 29213) and Gram-negative (E. coli ATCC 25922) strains. Include positive controls (e.g., ciprofloxacin) .
- Step 2 : Test synergy with β-lactams using checkerboard assays. Calculate FIC indices to identify combinatorial effects against MRSA .
- Step 3 : Validate membrane disruption via SEM imaging of treated bacterial cells .
How can contradictions between computational predictions and experimental bioactivity data be resolved?
Q. Methodological Answer :
- Approach 1 : Re-evaluate molecular docking (AutoDock Vina) parameters. Adjust grid box size to accommodate the tricyclic core’s steric bulk and re-score binding affinities to target enzymes (e.g., E. coli DNA gyrase) .
- Approach 2 : Perform MD simulations (GROMACS, 100 ns) to assess ligand-protein stability. Compare RMSD plots with experimental IC₅₀ values .
- Approach 3 : Validate false negatives/positives via SPR biosensor assays to measure real-time binding kinetics .
What methodologies are recommended for evaluating the compound’s stability under physiological conditions?
Q. Methodological Answer :
- pH Stability : Incubate in PBS (pH 2.0, 7.4, 9.0) at 37°C for 24 hours. Monitor degradation via LC-MS .
- Thermal Stability : Use TGA (10°C/min, N₂ atmosphere) to determine decomposition points. Correlate with DSC for phase transitions .
- Photostability : Expose to UV light (365 nm) and quantify degradation products using HPLC-DAD .
How can researchers integrate molecular docking studies with experimental data to validate the compound’s mechanism of action?
Q. Methodological Answer :
- Step 1 : Dock the compound into target proteins (e.g., M. tuberculosis enoyl-ACP reductase) using Glide SP mode. Prioritize poses with H-bonds to catalytic residues (e.g., Tyr158) .
- Step 2 : Compare docking scores with experimental IC₅₀ values. Use Spearman’s rank correlation to assess predictive accuracy .
- Step 3 : Validate top poses via site-directed mutagenesis of predicted binding residues and re-test activity .
What strategies mitigate challenges in solubility and bioavailability during preclinical testing?
Q. Methodological Answer :
- Formulation : Prepare PEG-400/water co-solvents (1:4 v/v) to enhance solubility. Confirm via shake-flask method .
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Apply Papp values >1×10⁻⁶ cm/s as a benchmark .
- Prodrug Design : Synthesize acetylated derivatives at the tetrazole N-H group to improve logP and plasma stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
